molecular formula C14H20N6O3 B11573868 4-[(6-ethoxypyridazin-3-yl)oxy]-6-methoxy-N-(2-methylpropyl)-1,3,5-triazin-2-amine

4-[(6-ethoxypyridazin-3-yl)oxy]-6-methoxy-N-(2-methylpropyl)-1,3,5-triazin-2-amine

Cat. No.: B11573868
M. Wt: 320.35 g/mol
InChI Key: XQSKNSZXKMDRTD-UHFFFAOYSA-N
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Description

4-[(6-ethoxypyridazin-3-yl)oxy]-6-methoxy-N-(2-methylpropyl)-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes a pyridazine ring, an ethoxy group, a methoxy group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-ethoxypyridazin-3-yl)oxy]-6-methoxy-N-(2-methylpropyl)-1,3,5-triazin-2-amine typically involves multiple steps. The starting materials often include 6-ethoxypyridazine and 2-methylpropylamine. The reaction conditions may involve the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(6-ethoxypyridazin-3-yl)oxy]-6-methoxy-N-(2-methylpropyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.

Scientific Research Applications

4-[(6-ethoxypyridazin-3-yl)oxy]-6-methoxy-N-(2-methylpropyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiproliferative activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(6-ethoxypyridazin-3-yl)oxy]-6-methoxy-N-(2-methylpropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and pyridazine-containing compounds. Examples include:

  • 4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide
  • 6-ethoxypyridazine derivatives

Uniqueness

4-[(6-ethoxypyridazin-3-yl)oxy]-6-methoxy-N-(2-methylpropyl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

4-(6-ethoxypyridazin-3-yl)oxy-6-methoxy-N-(2-methylpropyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H20N6O3/c1-5-22-10-6-7-11(20-19-10)23-14-17-12(15-8-9(2)3)16-13(18-14)21-4/h6-7,9H,5,8H2,1-4H3,(H,15,16,17,18)

InChI Key

XQSKNSZXKMDRTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)OC)NCC(C)C

Origin of Product

United States

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